molecular formula C8H10F2N2O B2726581 (5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol CAS No. 2490403-73-9

(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol

Cat. No.: B2726581
CAS No.: 2490403-73-9
M. Wt: 188.178
InChI Key: GYELPKJPGPDQKB-UHFFFAOYSA-N
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Description

(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is part of the indazole family, which is known for its diverse biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol typically involves the reaction of appropriate indazole derivatives with fluorinating agents. One common method includes the use of difluoromethylation reactions, where a difluoromethylating agent is reacted with an indazole precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted indazole derivatives .

Scientific Research Applications

(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol finds applications in several fields:

    Medicinal Chemistry: It is used in drug discovery and development due to its potential biological activity.

    Material Science: The compound’s unique properties make it valuable in the development of new materials.

    Biological Research: It is used in studying biological pathways and mechanisms due to its interaction with various biological targets.

Mechanism of Action

The mechanism by which (5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar indazole core but lacks the difluoromethyl group.

    Fluorinated Quinolines: These compounds also contain fluorine atoms and exhibit similar biological activities

Uniqueness

(5,5-Difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where fluorine’s unique characteristics are beneficial .

Properties

IUPAC Name

(5,5-difluoro-1,4,6,7-tetrahydroindazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O/c9-8(10)2-1-6-5(3-8)7(4-13)12-11-6/h13H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYELPKJPGPDQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1NN=C2CO)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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